molecular formula C10H13NO4S B014277 S-Benzyl-L-cysteine Sulfone CAS No. 25644-88-6

S-Benzyl-L-cysteine Sulfone

Cat. No. B014277
CAS RN: 25644-88-6
M. Wt: 243.28 g/mol
InChI Key: KDIYEJQJSZCWGR-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of S-Benzyl-L-cysteine sulfone involves the conversion from the corresponding sulfide. A notable method for preparing S-Benzyl derivatives of amino acids, such as cysteine, starts with the synthesis of 1-(benzylthio)-2-propanone from l-chloro-2-propanone and benzyl mercaptan. This intermediate then reacts with ammonium bicarbonate and sodium cyanide to form a hydantoin, which is hydrolyzed to yield the desired amino acid. The process highlights the versatility and applicability of benzyl chloride in synthesizing benzyl derivatives of thiol or disulfide form amino acids under controlled conditions to avoid oxidation (Griffith, 1987).

Molecular Structure Analysis

S-Benzyl-L-cysteine sulfone's molecular structure has been detailed through NMR, MALDI-HRMS, IR, and CD spectroscopy, demonstrating its configuration and the presence of diastereomers in nature. This structural elucidation helps in understanding the compound's chemical behavior and reactivity (Kubec & Musah, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of S-Benzyl-L-cysteine sulfone are influenced by its sulfur-containing group. For instance, sulfoxides of cysteine derivatives can be prepared by oxidation and show specific behaviors under deprotecting conditions, demonstrating the compound's reactivity and potential for further chemical transformations (Funakoshi et al., 1979).

Physical Properties Analysis

The physical properties of S-Benzyl-L-cysteine sulfone and its derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability in various fields. The synthesis and identification of these compounds often involve understanding their behavior under different conditions, which is essential for their practical application.

Chemical Properties Analysis

The chemical properties of S-Benzyl-L-cysteine sulfone, including its reactivity with other chemical agents, potential for cyclization, and involvement in biochemical pathways, are areas of interest. For example, the cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions highlights the compound's reactivity and the formation of heterocyclic rings (Wolfe et al., 1979).

Scientific Research Applications

  • Biologically Active Sulfenic Acids Synthesis : L-cysteine, including compounds like S-Benzyl-L-cysteine Sulfone, serves as a versatile starting product for generating biologically active sulfenic acids, which are crucial in synthesizing enantiomerically pure alliin analogues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

  • Bioimaging and Selectivity for Cysteine : Sulfoxide-based dyes, related to S-Benzyl-L-cysteine Sulfone, exhibit high selectivity and ultrafast response time for cysteine and homocysteine under physiological conditions. These properties make them useful for bioimaging and maintaining high reactivity in biological studies (Li, Chen, Liu, Chen, & Yin, 2020).

  • Synthesis of Amino Acid Sulfones : Research has detailed the synthesis of amino acid sulfones, such as S-benzyl-DL-α-methylcysteine sulfone, from sulfide derivatives using methods like the Potts method, highlighting the importance of such compounds in preparing thiol or disulfide-containing amino acids (Griffith, 1987).

  • Facile Synthesis of Key Compounds in Onions : Studies have demonstrated the facile synthesis of trans-S-1-Propenyl-L-Cysteine Sulfoxide, a key compound in onions, which is structurally related to S-Benzyl-L-cysteine Sulfone. This synthesis provides standards for determining S-alk(en)yl-Lcystein sulfoxides in onions, indicating its significance in food chemistry (Lee, Kim, Choung, & Lee, 2011).

  • Electrooxidation Studies : Research into the electrooxidation of L-cysteine in alkaline and acidic media has identified complex oxidation mechanisms, involving intermediates such as sulfoxide and sulfenic acids. This indicates the relevance of compounds like S-Benzyl-L-cysteine Sulfone in electrochemical studies (Dourado et al., 2017).

  • Potential in Therapeutics : S-Benzyl-L-cysteine Sulfone and related compounds have been studied for their potential in therapeutic applications. For example, the cytotoxicity of benzyl sulfides has been linked to unstable thiols, which may lead to the formation of toxic compounds, thus indicating their potential role in drug development (Veltman, Dekant, Guengerich, & Anders, 1988).

  • Cysteine Sulfoxide Lyase Studies : The novel cysteine sulfoxide lyase from Petiveria alliacea roots, which prefers substrates like S-benzyl-l-cysteine sulfoxide, highlights the importance of these compounds in enzymology and plant physiology research (Musah, He, Kubec, & Jadhav, 2009).

  • Chemical Synthesis and Peptide Research : Studies have also focused on the synthesis of cysteine sulfinic acid analogs for efficient incorporation in peptides and proteins, beneficial for biological studies. This research indicates the utility of S-Benzyl-L-cysteine Sulfone analogs in peptide synthesis (Corpuz & Schwans, 2017).

Safety And Hazards

The safety data sheet for S-Benzyl-L-cysteine Sulfone can be found online . It is recommended to handle this compound with appropriate safety measures.

Future Directions

Sulfones, including S-Benzyl-L-cysteine Sulfone, have a wide range of applications in various fields such as agrochemicals, pharmaceuticals, and functional materials . Future research may focus on developing more sustainable synthesis methods for sulfones .

properties

IUPAC Name

(2R)-2-amino-3-benzylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYEJQJSZCWGR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628686
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl-L-cysteine Sulfone

CAS RN

25644-88-6
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PJ Sausen, AA Elfarra - Journal of Biological Chemistry, 1990 - Elsevier
… -benzyl-L-cysteine sulfoxide; no S-benzyl-L-cysteine sulfone was detected. The Vmax for S-… to S-benzyl-L-cysteine sulfoxide; no S- benzyl-L-cysteine sulfone was detected. The V,,,,x for …
JG Wilson, LA Cohen - Journal of the American Chemical Society, 1963 - ACS Publications
Oxidative cleavage of ribonuclease with-bromosuccinimide results in the splitting of five of thesix tyrosyl-peptide bonds present, the tyrosyl-cysteic acid bond (from disulfide oxidation) …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
JG Wilson, LA Cohen - Journal of the American Chemical Society, 1963 - ACS Publications
A series of N-acylated tyrosyl-S-alkylcysteine dipeptides was found to undergo facile oxidative cleavage with N-bromosuccinimide. Similar cleavage occurs, without difficulty, in simple …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
GL Schmir, LA Cohen - Journal of the American Chemical Society, 1961 - ACS Publications
In the oxidative cleavage of tyrosyl-peptide bonds by N-bromosuccinimide (NBS), the highest yields are realized in aque-ous acetic or dilute mineral acid. Cleavage occurs readily with …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk

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